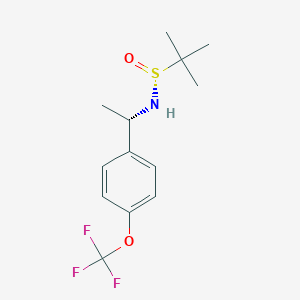
(R)-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are known for their applications in asymmetric synthesis, serving as chiral auxiliaries or ligands in various chemical reactions. The presence of the trifluoromethoxy group adds unique properties to the compound, potentially enhancing its reactivity and selectivity in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropane-2-sulfinamide and (S)-1-(4-(trifluoromethoxy)phenyl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfinamide group to a sulfide or amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary or ligand in enantioselective reactions.
Catalysis: Serves as a catalyst in various organic transformations.
Biology
Enzyme Inhibition:
Drug Development: May be explored for its pharmacological properties.
Medicine
Therapeutic Agents: Investigated for potential therapeutic uses due to its unique chemical structure.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Explored for use in agrochemicals.
作用机制
The mechanism of action of ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group may enhance binding affinity and selectivity, while the chiral centers contribute to enantioselective interactions. The compound may modulate specific pathways, leading to desired biological or chemical effects.
相似化合物的比较
Similar Compounds
®-2-methyl-N-((S)-1-phenylethyl)propane-2-sulfinamide: Lacks the trifluoromethoxy group, resulting in different reactivity and selectivity.
®-2-methyl-N-((S)-1-(4-methoxyphenyl)ethyl)propane-2-sulfinamide: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
The presence of the trifluoromethoxy group in ®-2-methyl-N-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)propane-2-sulfinamide distinguishes it from similar compounds, potentially offering enhanced reactivity, selectivity, and unique applications in various fields.
属性
分子式 |
C13H18F3NO2S |
|---|---|
分子量 |
309.35 g/mol |
IUPAC 名称 |
(R)-2-methyl-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H18F3NO2S/c1-9(17-20(18)12(2,3)4)10-5-7-11(8-6-10)19-13(14,15)16/h5-9,17H,1-4H3/t9-,20+/m0/s1 |
InChI 键 |
PKWQDHOUSRMCKR-GWNMQOMSSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N[S@](=O)C(C)(C)C |
规范 SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
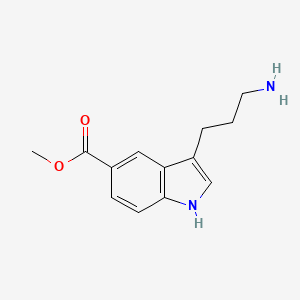

![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
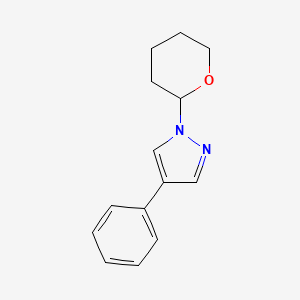
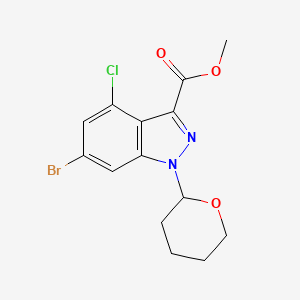

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)

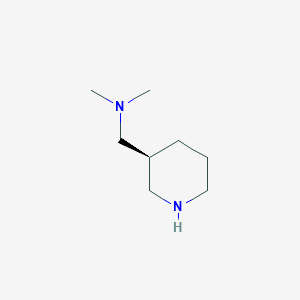
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
